

# A Comparative Analysis of KRAS Inhibitors: MRTX1133, Sotorasib, and Adagrasib

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | MRTX1133 |           |
| Cat. No.:            | B8221346 | Get Quote |

This guide provides a detailed comparison of the efficacy of three targeted cancer therapies: MRTX1133, sotorasib, and adagrasib. These small molecule inhibitors are at the forefront of treating cancers driven by mutations in the KRAS oncogene, a protein that has long been considered "undruggable." This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by preclinical and clinical data.

### **Introduction to KRAS and Targeted Inhibition**

The KRAS protein is a critical signaling molecule that, when mutated, can become permanently "switched on," leading to uncontrolled cell growth and tumor formation. The most common KRAS mutations include G12C and G12D. Sotorasib (AMG 510) and adagrasib (MRTX849) were landmark developments, becoming the first approved drugs to specifically target the KRAS G12C mutation.[1][2] MRTX1133 is a newer, investigational inhibitor designed to target the KRAS G12D mutation, which is particularly prevalent in pancreatic ductal adenocarcinoma (PDAC).[3][4][5]



| Inhibitor | Target Mutation | Development<br>Status              | Mechanism of Action                                               |
|-----------|-----------------|------------------------------------|-------------------------------------------------------------------|
| MRTX1133  | KRAS G12D       | Phase I/II Clinical<br>Trial[3][4] | Selective, non-<br>covalent inhibitor[4]                          |
| Sotorasib | KRAS G12C       | FDA Approved[6]                    | Irreversible, covalent inhibitor of inactive (GDP-bound) state[6] |
| Adagrasib | KRAS G12C       | FDA Approved[2][7]                 | Irreversible, covalent inhibitor of inactive (GDP-bound) state[8] |

### **Efficacy Data Comparison**

The efficacy of these inhibitors varies based on the KRAS mutation they target and the cancer type. Sotorasib and adagrasib have extensive clinical data in non-small cell lung cancer (NSCLC), while **MRTX1133**'s data is currently from preclinical models, primarily in pancreatic cancer.

### **Preclinical Efficacy**

In preclinical studies, all three inhibitors have demonstrated potent and selective activity against cancer cells harboring their respective target mutations. **MRTX1133** has shown significant tumor regression in various pancreatic cancer models.

Table 1: Summary of Preclinical Efficacy Data



| Drug                                                     | Cancer Model                                                                               | Key Findings                                                                                            | Citation |
|----------------------------------------------------------|--------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------|----------|
| MRTX1133                                                 | Pancreatic Cancer<br>Xenografts (HPAC cell<br>line)                                        | Dose-dependent anti-<br>tumor efficacy; 30<br>mg/kg twice daily<br>resulted in 85% tumor<br>regression. | [3]      |
| Immunocompetent Pancreatic Cancer Models                 | Induced complete or<br>near-complete<br>remissions within 14<br>days.                      | [3]                                                                                                     |          |
| KRAS G12D-mutant<br>PDAC cell lines<br>(AsPC-1, HPAF-II) | Reduced phosphorylation of downstream effectors (ERK, AKT, S6); induced apoptosis markers. | [9]                                                                                                     |          |
| Sotorasib                                                | KRAS G12C-mutant<br>cancer cell lines                                                      | Specifically and irreversibly inhibits KRAS G12C, leading to inhibition of oncogenic signaling.         | [10]     |
| Adagrasib                                                | KRAS G12C-mutant<br>xenograft models                                                       | Showed significant tumor growth inhibition.                                                             | [11]     |

## Clinical Efficacy: Sotorasib vs. Adagrasib in KRAS G12C NSCLC

Sotorasib and adagrasib have both been approved for patients with previously treated, locally advanced or metastatic KRAS G12C-mutated NSCLC.[1][2] Their clinical trial results show comparable efficacy, though some differences in response rates and central nervous system (CNS) activity have been noted.

Table 2: Clinical Efficacy in Previously Treated KRAS G12C-Mutated NSCLC



| Efficacy Endpoint                         | Sotorasib (CodeBreaK 100<br>& 200 Trials) | Adagrasib (KRYSTAL-1 & 12 Trials) |
|-------------------------------------------|-------------------------------------------|-----------------------------------|
| Objective Response Rate (ORR)             | 28.1% - 41%[1][10][12]                    | 42.9% - 43%[7][13]                |
| Disease Control Rate (DCR)                | 80.6% - 84%[10][14]                       | Not consistently reported         |
| Median Duration of Response (DOR)         | 10.0 - 12.3 months[6][10]                 | 12.4 months[7]                    |
| Median Progression-Free<br>Survival (PFS) | 5.6 - 6.8 months[1][14][15][16]           | 6.5 - 6.9 months[7][13]           |
| Median Overall Survival (OS)              | 12.5 months[12][14][17]                   | 12.6 - 14.1 months[7][13]         |
| Intracranial ORR (CNS<br>Metastases)      | 13% (in a small cohort)[13]               | 33.3%[13]                         |

Note: Data is compiled from different clinical trials and patient populations may vary slightly. Direct comparison should be made with caution.

### Clinical Development of MRTX1133

MRTX1133 is currently in a Phase I/II clinical trial for patients with advanced solid tumors harboring a KRAS G12D mutation (NCT05737706), which began in March 2023.[3][4] Efficacy data from this trial is anticipated and will be crucial in establishing its clinical benefit.

# Signaling Pathway and Experimental Workflow KRAS Signaling Pathway Inhibition

KRAS is a GTPase that cycles between an active (GTP-bound) and an inactive (GDP-bound) state. It acts as a molecular switch in the MAPK pathway (RAF-MEK-ERK), which controls cell proliferation and survival. Mutated KRAS remains locked in the active state, driving continuous signaling. Sotorasib and adagrasib covalently bind to the cysteine-12 residue of KRAS G12C in its inactive state, trapping it and blocking downstream signaling. **MRTX1133** is a non-covalent inhibitor that selectively binds to and inhibits KRAS G12D.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Phase 3 Study of Sotorasib in NSCLC Demonstrated Shorter PFS Than Phase 1/2 Trials [theoncologynurse.com]
- 2. Bristol Myers Squibb KRAZATI (adagrasib) Demonstrated Statistically Significant Improvement in Progression-Free Survival in Patients with Pretreated Locally Advanced or Metastatic KRASG12C-Mutated Non-Small Cell Lung Cancer [news.bms.com]
- 3. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. MRTX1133's promise for treating KRASG12D-mutant pancreatic cancer Haidar Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 6. Editorial: Recent Approval of Sotorasib as the First Targeted Therapy for KRAS G12C-Mutated Advanced Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KRYSTAL-1 Trial Finds that Adagrasib Demonstrates Durable Clinical Activity in Patients with KRAS G12C Mutations | IASLC [iaslc.org]
- 8. Adagrasib Shows Promising Results in Pretreated KRAS Mutation—Positive NSCLC Journal of Oncology Navigation & Survivorship [jons-online.com]
- 9. ascopubs.org [ascopubs.org]



- 10. Long-Term Outcomes and Molecular Correlates of Sotorasib Efficacy in Patients With Pretreated KRAS G12C-Mutated Non–Small-Cell Lung Cancer: 2-Year Analysis of CodeBreak 100 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AB-801 enhances KRAS inhibitor antitumor activity | BioWorld [bioworld.com]
- 12. ascopubs.org [ascopubs.org]
- 13. Clinical Trials Show Efficacy of Adagrasib in Patients with NSCLC and Brain Metastases [theoncologynurse.com]
- 14. ilcn.org [ilcn.org]
- 15. Sotorasib Shows Benefits for KRAS G12C Mutation | LCFA [Icfamerica.org]
- 16. oncnursingnews.com [oncnursingnews.com]
- 17. 2-Year Follow-Up Shows Sotorasib Significantly Prolongs Survival in Patients With Non-Small Cell Lung Cancer - Roswell Park Comprehensive Cancer Center [physicianresources.roswellpark.org]
- To cite this document: BenchChem. [A Comparative Analysis of KRAS Inhibitors: MRTX1133, Sotorasib, and Adagrasib]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8221346#comparing-mrtx1133-efficacy-to-sotorasib-and-adagrasib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com